- Methods for treating or preventing neuroinflammation or autoimmune disease with the use of ribonucleotide reductase inhibitors, Canada, , ,

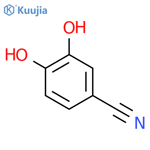

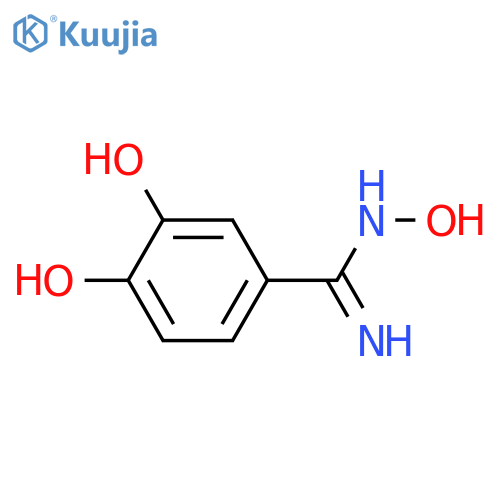

Cas no 95933-72-5 (N',3,4-trihydroxybenzene-1-carboximidamide)

95933-72-5 structure

商品名:N',3,4-trihydroxybenzene-1-carboximidamide

N',3,4-trihydroxybenzene-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- Benzenecarboximidamide,N,3,4-trihydroxy-

- (4E)-4-[amino-(hydroxyamino)methylidene]-2-hydroxycyclohexa-2,5-dien-1-one

- Amidox

- BENZENEETHANIMIDAMIDE,N,3,4-TRIHYDROXY-

- Benzenecarboximidamide,N,3,4-trihydroxy

- N,3,4-Trihydroxybenzenecarboximidamide

- N',3,4-Trihydroxybenzimidamide

- UNII-505NO62X9Z

- VF 236

- N,3,4-Trihydroxybenzenecarboximidamide (ACI)

- N',3,4-trihydroxybenzene-1-carboximidamide

- N',3,4-TRIHYDROXYBENZENECARBOXIMIDAMIDE

- NSC-343341

- N,3,4-trihydroxybenzamidine

- 95933-72-5

- BS-51178

- SCHEMBL12433083

- CCRIS 7908

- CS-0027453

- CHEMBL1214554

- EN300-1291150

- 505NO62X9Z

- 3,4-Dihydroxybenzamidoxime

- VF-236

- N,3,4-Trihydroxybenzimidamide

- Benzenecarboximidamide, N,3,4-trihydroxy-

-

- MDL: MFCD20694767

- インチ: 1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9)

- InChIKey: JOAASNKBYBFGDN-UHFFFAOYSA-N

- ほほえんだ: N=C(C1C=C(O)C(O)=CC=1)NO

計算された属性

- せいみつぶんしりょう: 182.06900

- どういたいしつりょう: 168.053492

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.6

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.626

- ふってん: 292.1°Cat760mmHg

- フラッシュポイント: 130.4°C

- PSA: 96.57000

- LogP: 1.08700

N',3,4-trihydroxybenzene-1-carboximidamide セキュリティ情報

N',3,4-trihydroxybenzene-1-carboximidamide 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

N',3,4-trihydroxybenzene-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N929561-250mg |

N,3,4-Trihydroxybenzimidamide |

95933-72-5 | 97% | 250mg |

¥116.10 | 2022-06-14 | |

| eNovation Chemicals LLC | Y1241989-10g |

3,4-Dihydroxybenzamidoxime |

95933-72-5 | 98% | 10g |

$355 | 2023-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1098522-100mg |

Amidox |

95933-72-5 | 98% | 100mg |

¥42.00 | 2024-04-23 | |

| Ambeed | A683669-1g |

N,3,4-Trihydroxybenzimidamide |

95933-72-5 | 97% | 1g |

$37.0 | 2025-02-21 | |

| Ambeed | A683669-250mg |

N,3,4-Trihydroxybenzimidamide |

95933-72-5 | 97% | 250mg |

$14.0 | 2025-02-21 | |

| Ambeed | A683669-5g |

N,3,4-Trihydroxybenzimidamide |

95933-72-5 | 97% | 5g |

$71.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1241989-5g |

3,4-Dihydroxybenzamidoxime |

95933-72-5 | 98% | 5g |

$145 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NF292-1g |

N',3,4-trihydroxybenzene-1-carboximidamide |

95933-72-5 | 97% | 1g |

388.0CNY | 2021-07-10 | |

| Aaron | AR01F0WB-100mg |

3,4-Dihydroxybenzamidoxime |

95933-72-5 | 98% | 100mg |

$5.00 | 2025-02-10 | |

| Enamine | EN300-1291150-10000mg |

N',3,4-trihydroxybenzene-1-carboximidamide |

95933-72-5 | 10000mg |

$671.0 | 2023-09-30 |

N',3,4-trihydroxybenzene-1-carboximidamide 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Benzamidoximes for treatment of diseases involving excess free-radical formation, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydroxylamine

リファレンス

- Polyhydroxybenzoic acid derivatives, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydroxylamine, sulfate Solvents: Water ; pH 8

1.2 18 h, 45 °C

1.2 18 h, 45 °C

リファレンス

- Methods using ribonucleotide reductase inhibitors for treating or preventing neuroinflammatory or autoimmune diseases, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydroxylamine, monohydrate Solvents: Ethanol , Water ; 18 h, reflux

リファレンス

- Activity of coumarin-oxadiazole-appended phenol in inhibiting DNA oxidation and scavenging radical, Tetrahedron Letters, 2015, 56(45), 6257-6261

N',3,4-trihydroxybenzene-1-carboximidamide Raw materials

N',3,4-trihydroxybenzene-1-carboximidamide Preparation Products

N',3,4-trihydroxybenzene-1-carboximidamide 関連文献

-

1. Synthesis of 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones and their transformation into 5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-onesMichael S. Ashwood,Jacqueline A. Gourlay,Peter G. Houghton,Madeleine A. Nagel,Stanley H. B. Wright J. Chem. Soc. Perkin Trans. 1 1989 1889

-

2. Reactivity of 1,3-dipoles in aqueous solution. Part 1. Stereospecific formation of Z-amidoximes in the reaction of benzonitrile oxides with aminesKieran J. Dignam,Anthony F. Hegarty,Paul L. Quain J. Chem. Soc. Perkin Trans. 2 1977 1457

95933-72-5 (N',3,4-trihydroxybenzene-1-carboximidamide) 関連製品

- 49787-00-0(4-Hydroxybenzamidine Oxime)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量